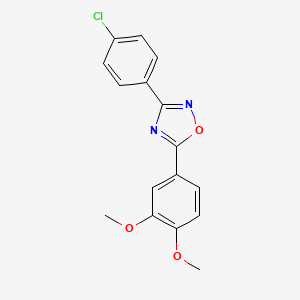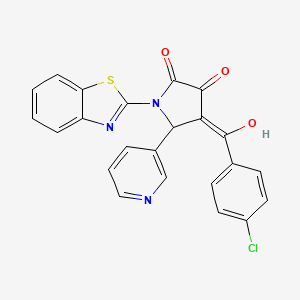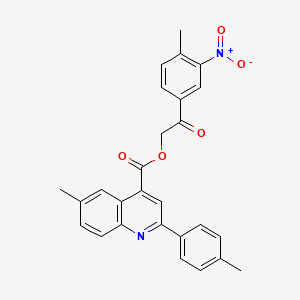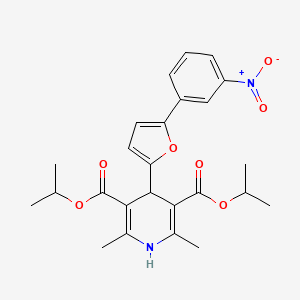![molecular formula C25H21Cl2N3O2S B11621735 N-(3-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11621735.png)
N-(3-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cloro-2-metilfenil)-2-{[4-(4-clorofenil)-3-ciano-5-oxo-1,4,5,6,7,8-hexahidroquinolin-2-il]sulfanil}acetamida es un compuesto orgánico complejo con posibles aplicaciones en diversos campos de la investigación científica. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de quinolina, grupos fenilo clorados y un grupo ciano, lo que lo convierte en un objeto de interés para químicos e investigadores.
Métodos De Preparación
La síntesis de N-(3-cloro-2-metilfenil)-2-{[4-(4-clorofenil)-3-ciano-5-oxo-1,4,5,6,7,8-hexahidroquinolin-2-il]sulfanil}acetamida generalmente implica reacciones orgánicas de múltiples pasos. La ruta sintética puede incluir los siguientes pasos:
Formación del núcleo de quinolina: Este paso implica la ciclación de precursores adecuados para formar el anillo de quinolina.
Introducción de grupos fenilo clorados: Los grupos fenilo clorados se introducen mediante reacciones de sustitución.
Adición del grupo ciano: El grupo ciano se agrega utilizando reactivos como el bromuro de cianógeno.
Formación de la porción de acetamida: El paso final implica la formación del grupo acetamida mediante reacciones de acilación.
Los métodos de producción industrial pueden implicar la optimización de estos pasos para aumentar el rendimiento y la pureza, utilizando catalizadores y condiciones de reacción controladas.
Análisis De Reacciones Químicas
N-(3-cloro-2-metilfenil)-2-{[4-(4-clorofenil)-3-ciano-5-oxo-1,4,5,6,7,8-hexahidroquinolin-2-il]sulfanil}acetamida se somete a varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Los grupos fenilo clorados pueden sufrir reacciones de sustitución nucleofílica.
Hidrólisis: El grupo acetamida se puede hidrolizar en condiciones ácidas o básicas para formar los ácidos carboxílicos y aminas correspondientes.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes como diclorometano, catalizadores como paladio sobre carbón y control de temperatura.
Aplicaciones Científicas De Investigación
N-(3-cloro-2-metilfenil)-2-{[4-(4-clorofenil)-3-ciano-5-oxo-1,4,5,6,7,8-hexahidroquinolin-2-il]sulfanil}acetamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está llevando a cabo la investigación para explorar su potencial como agente terapéutico.
Industria: Se puede utilizar en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-(3-cloro-2-metilfenil)-2-{[4-(4-clorofenil)-3-ciano-5-oxo-1,4,5,6,7,8-hexahidroquinolin-2-il]sulfanil}acetamida implica su interacción con objetivos y vías moleculares específicos. El compuesto puede unirse a enzimas o receptores, inhibiendo o activando sus funciones. Los objetivos moleculares y las vías exactas son objeto de investigación en curso.
Comparación Con Compuestos Similares
N-(3-cloro-2-metilfenil)-2-{[4-(4-clorofenil)-3-ciano-5-oxo-1,4,5,6,7,8-hexahidroquinolin-2-il]sulfanil}acetamida se puede comparar con compuestos similares como:
Estos compuestos comparten similitudes estructurales pero difieren en grupos funcionales y sustituciones específicos, lo que puede resultar en diferentes propiedades químicas y actividades biológicas.
Propiedades
Fórmula molecular |
C25H21Cl2N3O2S |
|---|---|
Peso molecular |
498.4 g/mol |
Nombre IUPAC |
N-(3-chloro-2-methylphenyl)-2-[[4-(4-chlorophenyl)-3-cyano-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H21Cl2N3O2S/c1-14-18(27)4-2-5-19(14)29-22(32)13-33-25-17(12-28)23(15-8-10-16(26)11-9-15)24-20(30-25)6-3-7-21(24)31/h2,4-5,8-11,23,30H,3,6-7,13H2,1H3,(H,29,32) |
Clave InChI |
NYFMPDGNIDLECG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-tert-butyl-5-{[2-(trifluoromethyl)benzyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11621663.png)

![{3-[1-(4-Fluoro-phenyl)-2,4,6-trioxo-tetrahydro-pyrimidin-5-ylidenemethyl]-indol-1-yl}-acetic acid](/img/structure/B11621667.png)
![2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11621675.png)
![(5E)-3-(4-chlorophenyl)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11621676.png)


![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11621693.png)

![(5Z)-5-[[2-(furan-2-ylmethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11621713.png)
![4-methyl-N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-(3-nitrophenyl)imidazolidin-1-yl}ethylidene]benzenesulfonamide](/img/structure/B11621719.png)


![3-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11621733.png)
